Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate CAS number
Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate CAS number
An In-depth Technical Guide to Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate
Lead Application Scientist: Dr. Gemini
Abstract
This technical guide provides a comprehensive overview of Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate (CAS No. 338954-51-1), a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. Quinolines represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. This document details the probable synthetic route, physicochemical properties, analytical characterization, and potential applications of this specific quinoline derivative. It is intended for researchers and professionals in drug discovery, chemical synthesis, and materials science, offering both theoretical grounding and practical insights into the compound's utility as a versatile building block for novel molecular entities.
Introduction to the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry. Its derivatives are ubiquitous in nature and synthetic chemistry, exhibiting a vast array of biological activities. This has led to their development as effective drugs for treating malaria, cancer, and various microbial infections. The specific substitution pattern on the quinoline core dictates the compound's physicochemical properties and its interaction with biological targets. Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate, with its reactive chloro group at the 4-position and an ester at the 3-position, is a prime candidate for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules.
Synthesis and Mechanism
Proposed Synthetic Pathway
The proposed synthesis is a two-step process starting from 2,5-dimethylaniline.
Step 1: Gould-Jacobs Reaction to form Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate.
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Reaction: 2,5-Dimethylaniline is reacted with diethyl ethoxymethylenemalonate (DEEM). The reaction proceeds through an initial Michael-type addition of the aniline to DEEM, followed by the elimination of ethanol to form an intermediate. This intermediate then undergoes a thermally induced intramolecular cyclization to yield the 4-hydroxyquinoline derivative.[1]
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Causality: The Gould-Jacobs reaction is particularly effective for anilines with electron-donating groups, such as the methyl groups in 2,5-dimethylaniline, which facilitate the initial nucleophilic attack and the subsequent cyclization.[1]
Step 2: Chlorination to form Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate.
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Reaction: The intermediate, Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate, is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃).[2] This reaction converts the hydroxyl group at the 4-position into a chloro group.
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Causality: The 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-quinolone form. The oxygen atom can be protonated by the acidic conditions often present with POCl₃, making it a good leaving group upon nucleophilic attack by the chloride ion from POCl₃.
Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate
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In a round-bottom flask, combine 2,5-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
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Heat the mixture, with stirring, to 140-150 °C for 2 hours. The ethanol formed during the reaction can be removed by distillation.
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The resulting intermediate is then added to a high-boiling point solvent, such as diphenyl ether, and heated to approximately 250 °C to induce cyclization.
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Monitor the reaction by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.
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Filter the solid, wash with hexane, and dry under vacuum.
Step 2: Synthesis of Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate
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To the crude Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate (1.0 eq) from the previous step, add phosphorus oxychloride (POCl₃) (3.0 eq) in a flask equipped with a reflux condenser.
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Heat the mixture to reflux (approximately 110 °C) for 2-3 hours.[2]
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Monitor the reaction by TLC.
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After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
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Neutralize the mixture with a base, such as a saturated sodium bicarbonate solution, until the pH is approximately 7-8.
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The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry under vacuum.
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The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate.
Physicochemical and Analytical Data
The identity and purity of Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate are confirmed through various analytical techniques. While specific spectra for this compound are not publicly available, researchers can obtain them from commercial suppliers upon request.[3][4]
| Property | Value | Source |
| CAS Number | 338954-51-1 | [4] |
| Molecular Formula | C₁₄H₁₄ClNO₂ | [4] |
| Molecular Weight | 263.72 g/mol | [4] |
| Appearance | Expected to be a solid | |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
Expected Analytical Data
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, two singlets for the two methyl groups at positions 5 and 8, a quartet and a triplet for the ethyl ester group, and a singlet for the proton at the 2-position.
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¹³C NMR: The carbon NMR would display signals for all 14 carbon atoms, including the carbonyl carbon of the ester, the carbons of the quinoline core, the two methyl carbons, and the carbons of the ethyl group.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of one chlorine atom.
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High-Performance Liquid Chromatography (HPLC): This technique would be used to determine the purity of the compound, ideally showing a single major peak.
Applications in Drug Discovery and Research
The structural features of Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate make it a highly attractive starting material for the synthesis of a diverse range of potentially bioactive molecules.
As an Intermediate in Antimalarial Drug Synthesis
The 4-chloroquinoline scaffold is the backbone of several important antimalarial drugs, including chloroquine. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various side chains, which is a key strategy in the development of new antimalarial agents.
Scaffold for Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the kinase. The quinoline scaffold can be elaborated to create potent and selective inhibitors of various kinases, which are important targets in cancer therapy. The ester group at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides for screening against different kinases.
Potential Signaling Pathway Involvement
Given the prevalence of quinoline-based compounds as kinase inhibitors, a potential application of derivatives of Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate could be in the modulation of signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by quinoline-based compounds.
Safety and Handling
Detailed toxicological data for Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate is not available. However, based on structurally related compounds, it should be handled with care.
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General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate is a versatile chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis can likely be achieved through a robust and scalable Gould-Jacobs reaction followed by chlorination. The presence of reactive sites on the quinoline core allows for diverse chemical modifications, making it an excellent starting point for the generation of libraries of novel compounds for biological screening. Further research into the specific biological activities of its derivatives is warranted and could lead to the discovery of new therapeutic agents.
References
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EON Biotech. Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate. [Link]
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LookChem. 4-CHLORO-5,8-DIMETHYLQUINOLINE-3-CARBOXYLIC ETHYL ESTER. [Link]
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Seedchem. Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate. [Link]
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Wikipedia. Gould–Jacobs reaction. [Link]
